molecular formula C10H11ClN2O3 B13191013 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13191013
M. Wt: 242.66 g/mol
InChI Key: XVOVTHLIPBXDPX-UHFFFAOYSA-N
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Description

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H11ClN2O3 It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2-aminopyrimidine with oxan-4-yl chloride under basic conditions to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, amines, or thiols under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

Scientific Research Applications

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

6-chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11ClN2O3/c11-8-5-7(10(14)15)12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)

InChI Key

XVOVTHLIPBXDPX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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